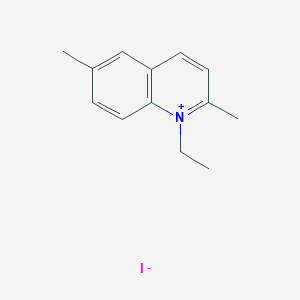

1-Ethyl-2,6-dimethylquinolinium iodide

Descripción

The exact mass of the compound 1-Ethyl-2,6-dimethylquinolinium iodide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 529. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Ethyl-2,6-dimethylquinolinium iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-2,6-dimethylquinolinium iodide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

606-93-9 |

|---|---|

Fórmula molecular |

C13H16IN |

Peso molecular |

313.18 g/mol |

Nombre IUPAC |

1-ethyl-2,6-dimethylquinolin-1-ium;iodide |

InChI |

InChI=1S/C13H16N.HI/c1-4-14-11(3)6-7-12-9-10(2)5-8-13(12)14;/h5-9H,4H2,1-3H3;1H/q+1;/p-1 |

Clave InChI |

GXVMUJRYBJJHTP-UHFFFAOYSA-M |

SMILES |

CC[N+]1=C(C=CC2=C1C=CC(=C2)C)C.[I-] |

SMILES canónico |

CC[N+]1=C(C=CC2=C1C=CC(=C2)C)C.[I-] |

Otros números CAS |

606-93-9 |

Origen del producto |

United States |

An In-depth Technical Guide to the Solubility of 1-Ethyl-2,6-dimethylquinolinium iodide in Polar Aprotic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 1-Ethyl-2,6-dimethylquinolinium iodide, a representative quinolinium salt, within the context of polar aprotic solvents. Recognizing the critical role of solubility in drug development, chemical synthesis, and materials science, this document moves beyond a simple tabulation of data. Instead, it offers a foundational understanding of the physicochemical principles governing the dissolution of such ionic compounds. In the absence of extensive empirical data for this specific molecule, this guide equips researchers, scientists, and drug development professionals with the theoretical frameworks and practical methodologies to predict, understand, and experimentally determine solubility. We delve into the molecular interactions that dictate solubility, explore predictive models such as COSMO-RS and the application of solvent parameters like Kamlet-Taft and Hansen parameters, and provide a detailed, field-proven experimental protocol for solubility determination.

Introduction: The Significance of Quinolinium Salts and Their Solubility

Quinolinium salts represent a versatile class of heterocyclic compounds with a broad spectrum of applications. Their derivatives are integral to the development of pharmaceuticals, including anticancer, antimalarial, and antibacterial agents, owing to their unique chemical structures that allow for diverse biological activities.[1][2][3][4] The quinoline scaffold is a key pharmacophore in medicinal chemistry.[3][4][5] Beyond medicine, these compounds are utilized in agrochemicals and as functional materials in dyes and organic light-emitting diodes (OLEDs).[1]

The efficacy of 1-Ethyl-2,6-dimethylquinolinium iodide (CAS 606-93-9), with the molecular formula C13H16IN, in any application is fundamentally linked to its behavior in solution.[6][7] Polar aprotic solvents, such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetonitrile (ACN), and acetone, are frequently employed in organic synthesis, formulation, and analytical characterization due to their ability to dissolve a wide range of compounds, including salts, without participating in proton-transfer reactions.[8] Understanding the solubility of 1-Ethyl-2,6-dimethylquinolinium iodide in these media is therefore paramount for controlling reaction kinetics, designing stable formulations, and ensuring bioavailability in pharmaceutical contexts.

This guide will provide the necessary theoretical and practical framework to approach the solubility of this and similar quinolinium salts with scientific rigor.

Theoretical Framework: Understanding Solubility in Polar Aprotic Solvents

The dissolution of an ionic compound like 1-Ethyl-2,6-dimethylquinolinium iodide in a polar aprotic solvent is a complex process governed by the interplay of intermolecular forces. The principle of "like dissolves like" provides a general guideline, suggesting that polar solutes will dissolve in polar solvents.[9] However, a more nuanced understanding requires consideration of the specific interactions at the molecular level.

Polar aprotic solvents possess significant dipole moments and dielectric constants, which enable them to solvate ions effectively.[8] Unlike protic solvents, they lack acidic protons and thus do not act as hydrogen bond donors, though they can be hydrogen bond acceptors.[8] The key interactions governing the solubility of an ionic salt in these solvents are:

-

Ion-Dipole Interactions: The positive charge on the quinolinium cation and the negative charge on the iodide anion interact favorably with the partial negative and positive charges of the solvent dipoles, respectively.

-

Van der Waals Forces: Dispersion forces and dipole-induced dipole interactions also contribute to the overall solvation energy.

-

Lattice Energy of the Salt: For the salt to dissolve, the energy released from the solvation of the individual ions must overcome the lattice energy that holds the ions together in the crystal structure.

Predictive Models for Solubility Estimation

In the absence of direct experimental data, computational models offer a powerful tool for estimating solubility.

COSMO-RS is a quantum chemistry-based model that has proven effective in predicting the thermodynamic properties of liquid mixtures, including the solubility of ionic liquids. This model calculates the chemical potential of a solute in a solvent based on the interaction of molecular surface polarities. It has been successfully applied to predict the solubility of various compounds, including ionic liquids, in different solvents. The model can provide at least a qualitative ranking of solvent efficacy and is a valuable tool for initial solvent screening in the absence of experimental data.

Solvent parameters provide a semi-empirical approach to understanding and predicting solubility.

-

Kamlet-Taft Parameters: These parameters describe the solvent's hydrogen bond donating ability (α), hydrogen bond accepting ability (β), and dipolarity/polarizability (π).[3][4][10][11] Polar aprotic solvents are characterized by having α values close to zero.[10] By comparing the β and π values of different solvents, one can infer their relative ability to solvate the cation and anion of the quinolinium salt.

Solvent α (Hydrogen Bond Donor) β (Hydrogen Bond Acceptor) π* (Polarizability) Dimethyl sulfoxide (DMSO) 0.00 0.76 1.00 N,N-Dimethylformamide (DMF) 0.00 0.69 0.88 Acetonitrile (ACN) 0.19 0.40 0.75 Acetone 0.08 0.43 0.71 -

Hansen Solubility Parameters (HSP): HSP theory decomposes the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[5][14] The principle states that substances with similar HSP values are likely to be miscible.[14] While determining the HSP for a new compound like 1-Ethyl-2,6-dimethylquinolinium iodide requires experimental data or computational estimation, the HSP of the solvents can guide initial selection.

Experimental Determination of Solubility

Given the lack of published quantitative data, experimental determination remains the gold standard. The following protocol outlines a robust method for determining the equilibrium solubility of 1-Ethyl-2,6-dimethylquinolinium iodide.

Equilibrium Solubility Method

This method involves creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Equipment:

-

1-Ethyl-2,6-dimethylquinolinium iodide (high purity)

-

Polar aprotic solvents (DMSO, DMF, acetonitrile, acetone) of analytical grade

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

Protocol:

-

Sample Preparation:

-

Add an excess amount of 1-Ethyl-2,6-dimethylquinolinium iodide to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is reached.

-

Add a known volume of the desired polar aprotic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid. This step is critical to separate the saturated solution from the excess solute.

-

-

Sample Analysis:

-

Carefully withdraw a known aliquot of the clear supernatant (the saturated solution) without disturbing the solid pellet.

-

Dilute the aliquot with a suitable solvent (often the same solvent used for dissolution) to a concentration within the linear range of the analytical instrument.

-

Quantify the concentration of 1-Ethyl-2,6-dimethylquinolinium iodide using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, mol/L, or as a percentage by weight.

-

Causality Behind Experimental Choices:

-

Using an excess of the solid ensures that the solution becomes saturated, which is the definition of equilibrium solubility.

-

Constant temperature control is critical as solubility is temperature-dependent.

-

Agitation increases the rate at which equilibrium is reached.

-

Centrifugation provides a clean separation of the liquid and solid phases, preventing contamination of the sample for analysis.

-

A validated analytical method is essential for accurate and reproducible quantification of the dissolved solute.

Self-Validating System:

The protocol's trustworthiness is enhanced by including control samples, running replicates to assess precision, and using a well-characterized analytical standard for calibration. The linearity of the calibration curve also serves as a validation of the analytical method.

Experimental Workflow Diagram

Caption: Workflow for experimental solubility determination.

Implications for Research and Drug Development

The solubility of 1-Ethyl-2,6-dimethylquinolinium iodide in polar aprotic solvents has significant practical implications:

-

Synthetic Chemistry: For reactions where this quinolinium salt is a reactant or catalyst, its solubility will dictate the choice of solvent to ensure a homogeneous reaction mixture, which can significantly impact reaction rates and yields.

-

Pharmaceutical Formulation: In drug development, poor aqueous solubility is a major hurdle. Understanding the solubility in non-aqueous, biocompatible polar aprotic solvents can be a starting point for developing formulations for parenteral or topical delivery.

-

Analytical Method Development: The choice of solvent for analytical techniques such as HPLC and spectroscopy depends on the analyte's solubility. Knowledge of its solubility behavior is crucial for developing accurate and robust analytical methods.

-

Materials Science: For applications in devices like OLEDs, the ability to dissolve the quinolinium salt in a suitable solvent is essential for thin-film processing and device fabrication.

Logical Relationship Diagram

Caption: Impact of solubility on key applications.

Conclusion and Future Perspectives

Future work should focus on the systematic experimental determination of the solubility of a range of quinolinium salts in various solvents to build a comprehensive database. This data would be invaluable for refining predictive models like COSMO-RS and for developing quantitative structure-property relationships (QSPRs) to further aid in the rational design of novel quinolinium-based compounds with tailored solubility profiles.

References

-

Stenutz, R. (2023). Kamlet-Taft solvent parameters. Retrieved from [Link]

- Islam, M. S., et al. (2020). MEASUREMENT OF SOLVENT PROPERTIES USING KAMLET-TAFT APPROACH FOR APPLICATION IN SYNTHESIS. Malaysian Journal of Chemistry, 22(2), 39-50.

-

Cheméo. (2023). Chemical Properties of 1-Ethyl-2,6-dimethyl quinolinium iodide (CAS 606-93-9). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Broad Applications of Quinoline Derivatives: From Pharmaceuticals to Materials. Retrieved from [Link]

-

Hygia Institute of Pharmaceutical Educational and Research. (2024). Review of new quinoline compounds and their pharmacological effects. Retrieved from [Link]

-

Journal of Pharmaceutical and Biological Sciences. (2022). Review on recent development of quinoline for anticancer activities. Retrieved from [Link]

-

MDPI. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Retrieved from [Link]

-

Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

MDPI. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Ethyl-2,6-dimethyl quinolinium iodide. Retrieved from [Link]

-

Stenutz, R. (2023). Kamlet-Taft solvent parameters. Retrieved from [Link]

-

Stenutz, R. (2023). Kamlet-Taft solvent parameters. Retrieved from [Link]

-

Stenutz, R. (2023). Kamlet-Taft solvent parameters. Retrieved from [Link]

-

Wikipedia. (2023). Dimethyl sulfoxide. Retrieved from [Link]

-

Wikipedia. (2023). Hansen solubility parameter. Retrieved from [Link]

-

IUPAC. (n.d.). Kamlet–Taft solvent parameters. Retrieved from [Link]

-

IUPAC. (n.d.). Kamlet–Taft solvent parameters (K03367). Retrieved from [Link]

-

Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

Sources

- 1. Preferential solvation in acetonitrile–water mixtures. Relationship between solvatochromic parameters and standard pH values - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 2. Preferential solvation in acetonitrile–water mixtures. Relationship between solvatochromic parameters and standard pH values - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 3. goldbook.iupac.org [goldbook.iupac.org]

- 4. old.goldbook.iupac.org [old.goldbook.iupac.org]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Kamlet-Taft solvent parameters [stenutz.eu]

- 8. zenodo.org [zenodo.org]

- 9. researchgate.net [researchgate.net]

- 10. Kamlet-Taft solvent parameters [stenutz.eu]

- 11. mjas.analis.com.my [mjas.analis.com.my]

- 12. Kamlet-Taft solvent parameters [stenutz.eu]

- 13. Kamlet-Taft solvent parameters [stenutz.eu]

- 14. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

Using 1-Ethyl-2,6-dimethylquinolinium iodide as a precursor for cyanine dyes

Application Note: Synthesis and Characterization of 1,1'-Diethyl-6,6'-dimethyl-2,2'-carbocyanine Iodide

Abstract & Strategic Overview

This guide details the protocol for utilizing 1-Ethyl-2,6-dimethylquinolinium iodide (CAS 606-93-9) as a precursor for the synthesis of symmetric carbocyanine dyes.[1] While often confused with the precursor for standard Pinacyanol (which lacks the 6-methyl substituent), this specific starting material yields 1,1'-diethyl-6,6'-dimethyl-2,2'-carbocyanine iodide .[1]

The presence of the 6-methyl group on the quinoline ring enhances the lipophilicity of the resulting dye compared to unsubstituted Pinacyanol. This modification is particularly advantageous for applications requiring membrane permeability, such as mitochondrial membrane potential sensing and amyloid fibril detection , where the dye's ability to intercalate or stack is modulated by its hydrophobic profile.

Chemical Profile & Mechanism

Precursor Specifications

| Property | Specification |

| Compound Name | 1-Ethyl-2,6-dimethylquinolinium iodide |

| CAS Number | 606-93-9 |

| Molecular Weight | 313.18 g/mol |

| Reactive Site | C2-Methyl Group : The methyl group at position 2 is activated by the electron-withdrawing quaternary nitrogen, rendering it acidic (pKa ~16-19) and susceptible to deprotonation and electrophilic attack.[1] |

| Structural Role | Acts as the heterocyclic donor (Nucleophile) in cyanine condensation. |

Mechanism of Action: Cyanine Condensation

The synthesis follows a classic Knoevenagel-type condensation using triethyl orthoformate as the one-carbon linker source (providing the central methine of the trimethine bridge).[1]

-

Activation: The base (Pyridine) deprotonates the C2-methyl group, forming a nucleophilic methylene base (enamine intermediate).[1]

-

Condensation 1: The methylene base attacks the electrophilic carbon of triethyl orthoformate, displacing an ethoxy group.

-

Condensation 2: A second equivalent of the methylene base attacks the intermediate, displacing the remaining ethoxy groups and forming the fully conjugated polymethine chain.

Reaction Scheme (DOT Visualization):

Caption: Step-wise condensation mechanism. The quaternary salt is deprotonated to a nucleophilic base which attacks the orthoformate linker.[1]

Experimental Protocol

Protocol 1: Synthesis of Symmetric 6,6'-Dimethyl-2,2'-Carbocyanine Iodide

Objective: Synthesize a lipophilic analog of Pinacyanol. Scale: 10 mmol (Precursor basis).

Reagents:

-

Precursor: 1-Ethyl-2,6-dimethylquinolinium iodide (3.13 g, 10 mmol).[1]

-

Linker: Triethyl orthoformate (0.74 g, 5 mmol, ~0.83 mL). Note: Use slight excess (1.2 eq) to ensure completion.

-

Solvent/Base: Anhydrous Pyridine (10 mL).

-

Precipitation Solvent: Diethyl Ether or Acetone.

Step-by-Step Methodology:

-

Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flame-dry the glassware under nitrogen if high-purity anhydrous conditions are desired (though cyanine condensations are robust).[1]

-

Dissolution: Add 3.13 g of 1-Ethyl-2,6-dimethylquinolinium iodide to the flask. Add 10 mL of pyridine. The solid may not fully dissolve at room temperature.

-

Linker Addition: Add 1.0 mL (6 mmol) of Triethyl orthoformate via syringe.

-

Reflux: Heat the mixture to reflux (approx. 115°C) with stirring.

-

Observation: The reaction mixture will rapidly change color from yellowish/orange to an intense deep blue/purple within 5-10 minutes.

-

Duration: Maintain reflux for 45–60 minutes to ensure complete condensation.

-

-

Cooling: Remove the heat source and allow the reaction mixture to cool to room temperature.

-

Precipitation:

-

Pour the cooled pyridine solution into 100 mL of cold Diethyl Ether (or Acetone) in a beaker with vigorous stirring.

-

The dye will precipitate as dark metallic-green crystals.

-

-

Filtration: Collect the crystals via vacuum filtration using a Buchner funnel. Wash the cake with 2 x 20 mL of ether to remove residual pyridine.

-

Recrystallization (Purification):

-

Dissolve the crude solid in a minimum amount of hot Ethanol (~50-60°C).[1]

-

Allow to cool slowly to room temperature, then place in a refrigerator (4°C) overnight.

-

Collect the purified crystals.

-

Yield Expectation: 60–80% (approx. 2.0 – 2.5 g). Appearance: Dark green/bronze crystals with a metallic luster.

Characterization & Validation

Unlike standard Pinacyanol, this analog contains methyl substituents on the aromatic rings. This serves as a primary validation marker in NMR.

| Technique | Expected Result | Interpretation |

| UV-Vis Spectroscopy | The 6-methyl group is a weak auxochrome.[1] Expect a bathochromic shift (Red Shift) of 5–10 nm compared to standard Pinacyanol ( | |

| 1H NMR (DMSO-d6) | Singlet at | Represents the 6-Methyl protons on the quinoline ring.[1] Integration should correspond to 6H (two methyl groups). |

| 1H NMR (Methine) | Triplet/Doublet pattern at | Characteristic of the trimethine bridge ( |

| Solubility | Soluble in EtOH, DMSO, MeOH. | The 6-methyl groups decrease water solubility compared to Pinacyanol, increasing suitability for lipid-rich environments.[1] |

Applications in Drug Development & Research

This specific dye analog is valuable in assays where hydrophobicity-driven localization is critical.[1]

Mitochondrial Membrane Potential ( )

Similar to JC-1 and Rhodamine 123, delocalized lipophilic cations accumulate in the mitochondrial matrix driven by the negative membrane potential.

-

Mechanism: The 6,6'-dimethyl analog is more lipophilic than Pinacyanol, potentially offering faster equilibration kinetics in high-throughput screening (HTS) assays for mitochondrial toxicity.[1]

-

Protocol: Incubate cells with 100 nM dye for 20 mins. Detect via Flow Cytometry (Ex 633 nm / Em ~650 nm).

Amyloid Fibril Detection

Cyanine dyes often exhibit metachromasia (color change) or fluorescence enhancement upon binding to beta-sheet rich structures (amyloids).[1]

-

Advantage: The steric bulk of the dimethyl groups may improve specificity by preventing non-specific intercalation into normal DNA/RNA, a common issue with planar cyanines [2].

Application Workflow (DOT Visualization):

Caption: General workflow for using the synthesized dye in mitochondrial health assays.

Troubleshooting & Safety

-

Low Yield: Often caused by wet pyridine. Ensure pyridine is dried over KOH or molecular sieves.

-

Oiling Out: If the product forms a sticky oil instead of crystals during precipitation, scratch the glass side with a rod or add a seed crystal. Re-dissolve in a small amount of ethanol and re-precipitate more slowly.

-

Safety: Quinolinium salts are irritants. Cyanine dyes are potent stains and should be handled with gloves. Pyridine is toxic and has a noxious odor; always work in a fume hood .

References

-

Hamer, F. M. (1964). The Cyanine Dyes and Related Compounds. The Chemistry of Heterocyclic Compounds, Vol 18. John Wiley & Sons.[2] (Foundational text on cyanine auxochromic shifts).

-

Sabaté, R., et al. (2008). "Pinacyanol as effective probe of fibrillar beta-amyloid peptide: comparative study with Congo Red." Biopolymers, 89(6), 555-564. Link

-

Ilina, K., & Henary, M. (2021). "Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications." Chemistry – A European Journal, 27(13), 4230-4248. Link[1]

-

Mishra, A., et al. (2000). "Cyanines during the 1990s: A Review." Chemical Reviews, 100(6), 1973-2012. Link[1]

Sources

Removing unreacted ethyl iodide from quinolinium salt synthesis

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the removal of unreacted ethyl iodide from the synthesis of N-ethylquinolinium iodide and other quinolinium salts. Our focus is on providing practical, field-proven insights rooted in scientific principles to ensure the successful purification of your target compounds.

I. Frequently Asked Questions (FAQs)

This section addresses common challenges encountered during the purification of quinolinium salts following their synthesis via the Menshutkin reaction.[1]

Q1: My crude N-ethylquinolinium iodide product is an oil or a sticky solid. How can I induce crystallization?

A1: The oily or sticky nature of the crude product often indicates the presence of residual solvent or unreacted starting materials, primarily ethyl iodide. To induce crystallization, it is crucial to remove these impurities. A primary and effective method is trituration. This involves washing the crude product with a solvent in which the desired quinolinium salt is insoluble, but the impurities (like ethyl iodide) are soluble. Diethyl ether is a common and effective choice for this purpose.[2] The process physically breaks down the oil and washes away impurities, often leading to the formation of a crystalline solid.

Q2: What is the best solvent for washing my crude quinolinium salt to remove unreacted ethyl iodide?

A2: The ideal washing solvent should readily dissolve ethyl iodide while having very low solubility for your N-ethylquinolinium iodide product. For many quinolinium salts, anhydrous diethyl ether or hexane are excellent choices.[3] These nonpolar solvents effectively dissolve the unreacted alkyl halide and other nonpolar impurities without dissolving the ionic salt product. It is critical to use anhydrous solvents to prevent the introduction of water, which can interfere with crystallization and downstream applications.

Q3: I've washed my product, but it still shows impurities in the NMR spectrum. What's the next step?

A3: If washing alone is insufficient, recrystallization is the next logical step for achieving high purity.[4][5][6] The key to successful recrystallization is selecting an appropriate solvent or solvent system. The ideal solvent will dissolve the quinolinium salt at an elevated temperature but not at room temperature or below. This differential solubility allows for the separation of the product from impurities that remain in the solution upon cooling.

Q4: How do I choose the right solvent for recrystallization?

A4: Solvent selection is a critical step and may require some empirical testing. Generally, polar solvents are better at dissolving ionic compounds like quinolinium salts. Ethanol, isopropanol, or mixtures of solvents like ethanol/diethyl ether or dichloromethane/hexane can be effective.[4][5] To test a solvent, take a small amount of your crude product and see if it dissolves in the hot solvent and then precipitates upon cooling. A good recrystallization solvent will result in the formation of well-defined crystals as the solution cools slowly.

Q5: Can I use a vacuum to remove residual ethyl iodide?

A5: Yes, applying a vacuum can be an effective method to remove volatile impurities like ethyl iodide. After washing the crude product, drying it under high vacuum for several hours will help pull off any remaining volatile organic compounds. For more stubborn residual solvents, gently heating the sample while under vacuum can be beneficial, but care must be taken not to melt or decompose the product. Another technique is sweeping with an inert gas like nitrogen, which can effectively remove volatile impurities under mild conditions.[7]

II. Troubleshooting Guide

This section provides a more detailed, step-by-step approach to resolving persistent purification issues.

Problem 1: Persistent Oily Product After Washing

Cause: This often indicates a significant amount of trapped ethyl iodide or solvent within the product. It can also suggest that the product itself has a low melting point.

Solution Workflow:

-

Initial Diagnosis: Confirm the presence of ethyl iodide via ¹H NMR of the crude product.

-

Enhanced Trituration:

-

Place the oily product in a flask.

-

Add a sufficient volume of cold, anhydrous diethyl ether.

-

Use a spatula or glass rod to vigorously scratch and break up the oil in the presence of the solvent. This mechanical action is crucial for releasing trapped impurities.

-

Allow the solid to settle, then decant the ether.

-

Repeat this washing process 3-4 times.

-

-

Vacuum Drying: After the final wash, place the flask under a high vacuum for several hours to remove all traces of the washing solvent and any remaining ethyl iodide.

Caption: Workflow for purifying an oily quinolinium salt product.

Problem 2: Product and Impurities Co-precipitate During Recrystallization

Cause: This happens when the chosen recrystallization solvent does not have a sufficiently large solubility differential for the product and the impurities.

Solution Strategy:

-

Solvent System Re-evaluation: A single solvent may not be adequate. A two-solvent (binary) system is often more effective.[5]

-

Solvent 1 (Good Solvent): A solvent in which your quinolinium salt is highly soluble, even at room temperature (e.g., ethanol, methanol, or dichloromethane).

-

Solvent 2 (Anti-Solvent): A solvent in which your quinolinium salt is poorly soluble (e.g., diethyl ether, hexane, or ethyl acetate).[3]

-

-

Recrystallization Protocol with a Binary System:

-

Dissolve the crude product in the minimum amount of the hot "good solvent."

-

While the solution is still hot, slowly add the "anti-solvent" dropwise until the solution becomes slightly cloudy (the point of saturation).

-

Add a few more drops of the "good solvent" to redissolve the precipitate and make the solution clear again.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.[5]

-

Collect the crystals by vacuum filtration.

-

Problem 3: Low Recovery After Recrystallization

Cause: This can be due to using too much "good solvent" during recrystallization, or the product having some solubility in the cold solvent.

Mitigation Techniques:

-

Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. It is easier to add more solvent than to remove it.[6]

-

Cooling Procedure: Ensure the solution is thoroughly cooled. After reaching room temperature, placing the flask in an ice bath for at least 30 minutes can significantly increase the yield of precipitated crystals.[5]

-

Concentrate the Mother Liquor: The filtrate (mother liquor) after the first crystallization may still contain a significant amount of dissolved product. Concentrate this solution by evaporating some of the solvent and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

III. Quantitative Data Summary

The selection of an appropriate solvent is paramount for effective purification. The following table provides a general solubility guide for N-ethylquinolinium iodide and ethyl iodide in common laboratory solvents.

| Solvent | N-Ethylquinolinium Iodide Solubility | Ethyl Iodide Solubility | Purification Application |

| Water | High | Low | Not ideal for washing/recrystallization due to high product solubility. |

| Ethanol | High | High | Good "good solvent" for recrystallization. |

| Methanol | High | High | Good "good solvent" for recrystallization. |

| Acetone | Moderate | High | Can be used for washing or as part of a recrystallization solvent system. |

| Dichloromethane | Moderate | High | Can be used as a "good solvent" in a binary system. |

| Ethyl Acetate | Low | High | Good "anti-solvent" or washing solvent. |

| Diethyl Ether | Very Low | High | Excellent washing/trituration solvent.[2] |

| Hexane | Very Low | High | Excellent washing/trituration solvent.[3] |

Note: This table provides general solubility trends. Empirical testing is always recommended for a specific quinolinium salt.

IV. Detailed Experimental Protocol: Purification by Trituration and Recrystallization

This protocol provides a step-by-step methodology for the purification of N-ethylquinolinium iodide.

Part A: Purification by Trituration

-

Transfer the crude N-ethylquinolinium iodide product (which may be an oil or a semi-solid) to a clean Erlenmeyer flask.

-

Add approximately 20 mL of cold, anhydrous diethyl ether to the flask.

-

Using a spatula, vigorously stir and scrape the crude product. The goal is to break up any clumps and ensure thorough contact with the solvent. Continue this process for 5-10 minutes. The product should begin to solidify.

-

Allow the solid to settle to the bottom of the flask.

-

Carefully decant (pour off) the diethyl ether, which now contains dissolved ethyl iodide and other nonpolar impurities.

-

Repeat steps 2-5 at least three more times to ensure complete removal of unreacted starting materials.

-

After the final wash, place the flask containing the solid product on a high-vacuum line for at least 2 hours to remove any residual diethyl ether.

Part B: Purification by Recrystallization

-

Transfer the triturate and dried solid to a clean, dry Erlenmeyer flask equipped with a stir bar.

-

Add a minimal amount of ethanol to the flask and begin heating the mixture gently on a hot plate with stirring.

-

Continue adding ethanol dropwise until the solid just completely dissolves in the boiling solvent. Avoid adding an excess of ethanol.

-

Remove the flask from the heat and allow it to cool slowly to room temperature. Crystals should begin to form as the solution cools.

-

Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize the precipitation of the purified product.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the collected crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

-

Dry the purified crystals under a high vacuum to remove all traces of solvent.

Caption: A comprehensive workflow for the purification of quinolinium salts.

V. References

-

Keil, P., & König, A. (n.d.). PURIFICATION OF IONIC LIQUIDS BY MELT CRYSTALLIZATION. ResearchGate. Retrieved from [Link]

-

Lazzari, D., et al. (2010). Preparation of Quinolinium Salts Differing in the Length of the Alkyl Side Chain. Molecules, 15(4), 2373-2382. [Link]

-

Mathews, et al. (2000). Recovery and purification of ionic liquids from solutions: a review. Journal of the Chemical Society, Perkin Transactions 2, (1), 5-11. [Link]

-

Menshutkin Reaction. (n.d.). In Wikipedia. Retrieved from [Link]

-

Organic Chemistry Lab- purification. (2022, May 24). Recrystallization. [Video]. YouTube. [Link]

-

Recrystallization. (2014, November 20). [Video]. YouTube. [Link]

-

Recrystallization. (2022, October 14). Chemical/Laboratory Techniques. [Video]. YouTube. [Link]

-

Zhang, J., et al. (2010). Purification of Ionic Liquids: Sweeping Solvents by Nitrogen. Journal of Chemical & Engineering Data, 55(1), 470-472. [Link]

Sources

- 1. Menshutkin reaction - Wikipedia [en.wikipedia.org]

- 2. Preparation of Quinolinium Salts Differing in the Length of the Alkyl Side Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recovery and purification of ionic liquids from solutions: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

Minimizing side reactions during the condensation of 1-Ethyl-2,6-dimethylquinolinium iodide

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for minimizing side reactions during the condensation of 1-Ethyl-2,6-dimethylquinolinium iodide, a critical precursor in the synthesis of cyanine dyes and other functional molecules. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the complexities of this reaction and achieve higher yields and purity of your target compounds.

Troubleshooting Guide & FAQs

Here, we address common issues encountered during the condensation of 1-Ethyl-2,6-dimethylquinolinium iodide in a question-and-answer format. Our focus is on providing not just solutions, but also the underlying scientific reasoning to empower you to make informed decisions in your experimental design.

FAQ 1: My primary side product is a symmetrical cyanine dye. How can I prevent this self-condensation?

Answer:

The formation of a symmetrical cyanine dye is the most common side reaction when synthesizing an asymmetrical dye using 1-Ethyl-2,6-dimethylquinolinium iodide. This occurs when the quinolinium salt reacts with itself instead of the intended reaction partner.

Causality: The reaction is initiated by the deprotonation of the highly acidic methyl group at the 2-position of the quinoline ring by a base. This generates a reactive methylene intermediate that is nucleophilic. If this intermediate attacks another molecule of the starting quinolinium salt, it leads to the formation of the symmetrical cyanine dye.[1]

Mitigation Strategies:

-

Stoichiometry Control: Carefully control the stoichiometry of your reactants. When synthesizing an asymmetrical dye, ensure the other reactant (the electrophile) is present in an appropriate molar ratio to compete effectively with the self-condensation reaction. In some cases, using a slight excess of the other reactant can be beneficial.[2]

-

Order of Addition: The order in which you add your reagents can be critical. Consider adding the base slowly to a mixture of the 1-Ethyl-2,6-dimethylquinolinium iodide and the other reactant. This ensures that the concentration of the reactive methylene intermediate is kept low at any given time, thus reducing the probability of self-condensation.

-

Choice of Base: The choice of base can significantly influence the reaction pathway. A hindered or milder base may be preferable to a strong, unhindered base. While strong bases can efficiently generate the reactive intermediate, they may do so too quickly, leading to a higher rate of self-condensation. Weaker bases can provide a more controlled reaction. For instance, tertiary amines like triethylamine are often used.[1][3]

FAQ 2: I am observing a mixture of products with varying polymethine chain lengths. What is causing this and how can I improve selectivity?

Answer:

The formation of products with different polymethine chain lengths, often referred to as "chain shortening" or "blueing" in the context of cyanine dyes, is a known side reaction, particularly with longer chain cyanines and under certain conditions.[4][5][6]

Causality: This phenomenon can be thermally induced or catalyzed by bases and nucleophiles. The mechanism can involve a retro-Michael type reaction or other complex degradation pathways where segments of the polymethine chain are cleaved.[4] Higher temperatures and prolonged reaction times can exacerbate this issue.[3]

Mitigation Strategies:

-

Temperature Control: Maintain the lowest effective temperature for the condensation reaction. High temperatures can promote the degradation of the desired product.[3] Monitor the reaction progress closely and stop it as soon as the starting material is consumed to avoid over-incubation.

-

Solvent Selection: The choice of solvent can impact the stability of the cyanine dye product. Protic solvents like ethanol can sometimes lead to different outcomes compared to aprotic solvents like acetonitrile.[3][4] The optimal solvent will depend on the specific reactants and desired product.

-

Inert Atmosphere: For sensitive cyanine dyes, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation of the polymethine chain.

FAQ 3: My reaction yields are consistently low, even after addressing the main side reactions. What other factors should I consider?

Answer:

Low yields can stem from a variety of factors beyond the primary side reactions. These can include reactant purity, the presence of water, and the choice of reaction conditions.

Mitigation Strategies:

-

Reactant Purity: Ensure that your 1-Ethyl-2,6-dimethylquinolinium iodide and other reactants are of high purity. Impurities can interfere with the reaction and lead to the formation of undesired byproducts. Recrystallization or other purification methods for the starting materials may be necessary.

-

Anhydrous Conditions: The condensation reaction is often sensitive to water. Ensure that your solvents and reagents are dry. The presence of water can lead to hydrolysis of the reactants or intermediates, reducing the yield of the desired product.

-

Base Selection and Purity: The choice and purity of the base are critical. For example, when using a tertiary amine base like triethylamine, ensure it is free from primary and secondary amine contaminants, which can act as nucleophiles and lead to side reactions.[7] The pKa of the base should be sufficient to deprotonate the methyl group of the quinolinium salt without causing degradation of the product.[7]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Self-Condensation in Asymmetrical Cyanine Dye Synthesis

This protocol provides a general guideline for the condensation of 1-Ethyl-2,6-dimethylquinolinium iodide with an electrophilic partner to form an asymmetrical cyanine dye.

-

Preparation:

-

Dry all glassware thoroughly in an oven and cool under an inert atmosphere.

-

Use anhydrous solvents.

-

Ensure the purity of 1-Ethyl-2,6-dimethylquinolinium iodide and the coupling partner.

-

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 1-Ethyl-2,6-dimethylquinolinium iodide (1 equivalent) and the electrophilic partner (1.0-1.2 equivalents) in the chosen anhydrous solvent (e.g., acetonitrile, ethanol).

-

-

Base Addition:

-

Prepare a solution of the chosen base (e.g., triethylamine, 1.5-2.0 equivalents) in the same anhydrous solvent.

-

Add the base solution dropwise to the reaction mixture at a controlled temperature (e.g., room temperature or 0 °C) over a period of 30-60 minutes.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC.

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction (e.g., by adding a mild acid).

-

Remove the solvent under reduced pressure.

-

Purify the crude product using column chromatography or preparative HPLC to separate the desired asymmetrical dye from the symmetrical byproduct and other impurities.

-

Data Presentation

Table 1: Influence of Reaction Parameters on Side Product Formation

| Parameter | High Setting | Low Setting | Expected Impact on Symmetrical Dye Formation | Rationale |

| Temperature | > 80 °C | Room Temperature | Increased | Higher temperatures accelerate the rate of all reactions, including the undesired self-condensation. |

| Base Concentration | > 2 equivalents | 1.1 equivalents | Increased | A higher concentration of base leads to a higher concentration of the reactive methylene intermediate, favoring self-condensation. |

| Rate of Base Addition | Rapid | Dropwise | Increased | Rapid addition creates localized high concentrations of the reactive intermediate. |

| Solvent Polarity | High (e.g., DMF) | Lower (e.g., Acetonitrile) | Variable | Solvent can influence the solubility of reactants and intermediates, affecting reaction rates. The optimal solvent is system-dependent. |

Visualizations

Reaction Pathway Diagram

Caption: Desired vs. Undesired Reaction Pathways.

Troubleshooting Workflow

Caption: Troubleshooting workflow for condensation reactions.

References

-

Krishnan, R., et al. (2021). Mechanistic Insight into the Thermal “Blueing” of Cyanine Dyes. Journal of the American Chemical Society, 143(30), 11634–11643. Available at: [Link]

-

Synthesis of Asymmetric Cyanine Dyes in Solid State. (2021). TSI Journals. Available at: [Link]

-

Lukinavičius, G., et al. (2013). Experimental and Computational Investigation of Unsymmetrical Cyanine Dyes: Understanding Torsionally Responsive Fluorogenic Dyes. Journal of the American Chemical Society, 135(20), 7583–7591. Available at: [Link]

-

Klán, P., et al. (2014). Thermal Truncation of Heptamethine Cyanine Dyes. Journal of the American Chemical Society, 136(28), 9884–9893. Available at: [Link]

-

Krishnan, R., et al. (2021). Mechanistic Insight into the Thermal “Blueing” of Cyanine Dyes. ACS Publications. Available at: [Link]

-

Symmetrical and nonsymmetrical cyanine dyes. (n.d.). ResearchGate. Available at: [Link]

-

A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes. (2022). PMC. Available at: [Link]

-

Klán, P., et al. (2014). Thermal Truncation of Heptamethine Cyanine Dyes. PMC. Available at: [Link]

-

Pisoni, D. S., et al. (2014). Symmetrical and Asymmetrical Cyanine Dyes. Synthesis, Spectral Properties, and BSA Association Study. ACS Publications. Available at: [Link]

- Process for the preparation of triethylamine. (1981). Google Patents.

-

Is triethylamine going to catalyze the condensation reaction in more or less the same way as piperidine does?. (2015). ResearchGate. Available at: [Link]

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Mechanistic Insight into the Thermal “Blueing” of Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thermal Truncation of Heptamethine Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Support Center: Purification of 1-Ethyl-2,6-dimethylquinolinium Iodide

Status: Online Ticket Subject: Downstream Processing & Purification Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Overview

Welcome to the technical support hub for 1-Ethyl-2,6-dimethylquinolinium iodide . This quaternary ammonium salt ("quat") is a critical intermediate, often used in the synthesis of cyanine dyes (e.g., Dicyanin).

Users frequently report difficulties due to the compound's ionic nature, hygroscopicity, and tendency to "oil out" rather than crystallize. This guide synthesizes field-proven purification protocols with the mechanistic logic required to troubleshoot failure modes.

Part 1: The Logic of Purification (Visual Workflow)

Before attempting a protocol, identify your specific failure mode using the decision matrix below.

Figure 1: Decision matrix for purifying crude quinolinium iodide salts. Blue indicates the starting point; Red indicates chemical contamination fixes; Green indicates the ideal physical state path.

Part 2: Troubleshooting Tickets (FAQ)

Ticket #101: "My product is separating as a sticky oil, not crystals."

Diagnosis: This is the "Oiling Out" phenomenon.[1] It occurs when the melting point of the solvated salt is lower than the boiling point of the solvent mixture, or when supersaturation is too high. The Fix:

-

Trituration (The Mechanical Fix):

-

Decant the supernatant solvent.

-

Add a non-polar solvent (Diethyl Ether or Hexanes) in which the salt is insoluble but impurities are soluble.

-

Scratch the side of the flask vigorously with a glass rod while cooling on ice. The mechanical energy helps induce nucleation.

-

-

The "Cloud Point" Method:

-

Dissolve the oil in the minimum amount of hot Ethanol (EtOH).

-

Add warm Ethyl Acetate (EtOAc) or Ether dropwise until the solution turns slightly cloudy (persistent turbidity).

-

Crucial Step: Add one drop of EtOH to clear it, then let it cool very slowly to room temperature. Do not use an ice bath immediately; thermal shock promotes oiling.

-

Ticket #102: "The crystals are dark brown. Isn't this supposed to be yellow?"

Diagnosis: Iodide oxidation. Iodide ions (

-

Chemical Wash: If the product is solid, wash the filter cake with a dilute solution of cold sodium thiosulfate (

) or acetone (free iodine is highly soluble in acetone, while the salt is less so—check solubility first). -

Charcoal Treatment: During recrystallization, add activated charcoal to the hot solution, stir for 5 minutes, and filter through Celite before cooling. This adsorbs the non-polar iodine species.

Ticket #103: "I can smell the starting material (Quinoline) in the final product."

Diagnosis: Incomplete alkylation or trapped starting material. 2,6-dimethylquinoline is a liquid/low-melting solid with a distinct odor. The Fix:

-

Solvent Wash: The starting amine is non-polar compared to the salt. Wash the crude solid thoroughly with Diethyl Ether or Benzene (if safety permits) before recrystallization. The salt will remain undissolved, while the unreacted amine washes away.

Part 3: Master Protocols

Protocol A: The "Gold Standard" Recrystallization

Best for: High-purity requirements for analytical standards or dye synthesis.

Materials:

-

Solvent A: Absolute Ethanol (Polar, dissolves product).

-

Solvent B: Ethyl Acetate or Diethyl Ether (Non-polar anti-solvent).

Step-by-Step:

-

Dissolution: Place crude 1-Ethyl-2,6-dimethylquinolinium iodide in an Erlenmeyer flask. Add Solvent A (Ethanol) and heat to boiling. Add just enough solvent to dissolve the solid completely.[2]

-

Note: If colored impurities persist, add activated charcoal (1-2% by weight) and hot-filter.

-

-

Precipitation: Remove from heat. While still hot, add Solvent B (Ethyl Acetate) dropwise until a faint, persistent cloudiness appears.

-

Clearing: Add 2-3 drops of Solvent A to make the solution clear again.

-

Crystallization: Cap the flask (to prevent solvent evaporation) and allow it to cool to room temperature undisturbed.

-

Tip: Wrap the flask in a towel to slow the cooling rate; this yields larger, purer crystals.

-

-

Harvesting: Once room temperature is reached, place in an ice bath for 30 minutes. Filter via vacuum filtration (Buchner funnel).

-

Washing: Wash the crystals with cold Solvent B/Solvent A mixture (9:1 ratio).

Protocol B: Drying and Storage

Critical: Quaternary ammonium iodides are hygroscopic.

-

Drying: Dry the purified crystals in a vacuum desiccator over Phosphorus Pentoxide (

) or Silica Gel for at least 24 hours. -

Storage: Store in an amber vial (light protection) wrapped in Parafilm. Keep at 4°C.

Part 4: Solvent Compatibility Data

Use this table to design your own solvent systems if the standard protocols fail.

| Solvent | Solubility of Quat Salt | Solubility of Impurities (Amine/Iodide) | Role in Purification |

| Ethanol (EtOH) | High (Hot), Moderate (Cold) | High | Primary Solvent |

| Methanol (MeOH) | Very High | High | Primary Solvent (Use if too insoluble in EtOH) |

| Ethyl Acetate | Low | High | Anti-Solvent (Precipitant) |

| Diethyl Ether | Insoluble | High | Anti-Solvent / Wash Solvent |

| Acetone | Moderate | High (esp.[3] Free Iodine) | Trituration / Iodine Removal |

| Water | Soluble | Low (Organics) | Not recommended (Hard to dry) |

References

- Hamer, F. M. (1964). The Cyanine Dyes and Related Compounds. Interscience Publishers.

-

Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals (6th ed.). Butterworth-Heinemann.

-

University of Rochester, Dept. of Chemistry. Solvents for Recrystallization. (General guidance on solvent polarity and "oiling out" phenomena).

-

BenchChem Technical Support. Preventing Oiling Out in Salt Formation. (Specific troubleshooting for ionic liquid/solid phase separation).

Sources

1H NMR spectral analysis of 1-Ethyl-2,6-dimethylquinolinium iodide

The following guide provides a comprehensive technical analysis of the 1H NMR spectral characteristics of 1-Ethyl-2,6-dimethylquinolinium iodide .

This guide is structured to assist researchers in verifying the synthesis of this specific quaternary ammonium salt, commonly used as a precursor for cyanine dyes and in medicinal chemistry applications.

CAS: 606-93-9 | Formula: C

Executive Summary

1-Ethyl-2,6-dimethylquinolinium iodide is a quaternary ammonium salt synthesized via the Menschutkin reaction. Its 1H NMR spectrum in polar aprotic solvents (typically DMSO-d

This guide provides a derived spectral assignment based on structural analogs and precursor data, offering a robust baseline for experimental verification.

Structural Context & Numbering

To interpret the spectrum accurately, one must first understand the proton environments. The molecule possesses two distinct methyl groups (C2-Me, C6-Me) and an N-ethyl group, creating a specific pattern of aliphatic and aromatic signals.

Figure 1: Structural connectivity showing the active 2-methyl position and the N-ethyl quaternization site.

Experimental Protocol

Synthesis (Menschutkin Reaction)

The synthesis involves the nucleophilic attack of the quinoline nitrogen on ethyl iodide.

-

Reagents: 2,6-Dimethylquinoline (1.0 eq), Ethyl Iodide (1.5 - 3.0 eq).

-

Solvent: Acetonitrile or Toluene (reflux).

-

Workup: The product precipitates as a yellow/orange solid. Filtration and washing with cold ether removes unreacted starting materials.

NMR Sample Preparation[2]

-

Solvent Choice: DMSO-d

is the preferred solvent.-

Reasoning: Quaternary ammonium salts have poor solubility in CDCl

. D

-

-

Concentration: ~10-15 mg in 0.6 mL solvent.

-

Reference: Residual DMSO pentet at 2.50 ppm.

Spectral Assignments (DMSO-d )

The following table outlines the expected chemical shifts derived from the neutral precursor (2,6-dimethylquinoline) and standard substituent effects for N-ethylated quinolinium salts.

| Proton Assignment | Type | Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Mechanistic Insight |

| H4 | Ar-H | 8.80 – 9.00 | Doublet (d) | 1H | ~9.0 | Most deshielded due to resonance (+ charge delocalization). |

| H8 | Ar-H | 8.60 – 8.80 | Doublet (d) | 1H | ~9.0 | Deshielded by proximity to N-Ethyl group (Peri-effect). |

| H3 | Ar-H | 8.00 – 8.20 | Doublet (d) | 1H | ~9.0 | Ortho coupling to H4. |

| H5 | Ar-H | 8.00 – 8.10 | Doublet (d) | 1H | ~1.5 (meta) | Adjacent to bridgehead; couples with H7. |

| H7 | Ar-H | 7.80 – 7.95 | dd | 1H | ~9.0, 1.5 | Couples with H8 (ortho) and H5 (meta). |

| N-CH | Aliph | 4.80 – 5.00 | Quartet (q) | 2H | ~7.2 | Significantly deshielded by adjacent N+ cation. |

| 2-CH | Me | 3.00 – 3.10 | Singlet (s) | 3H | - | Active Methyl: Highly acidic/deshielded by N+. |

| 6-CH | Me | 2.55 – 2.65 | Singlet (s) | 3H | - | Only slightly deshielded compared to neutral form. |

| N-CH | Me | 1.50 – 1.60 | Triplet (t) | 3H | ~7.2 | Typical terminal methyl triplet. |

Note on 2-Methyl Acidity: In D

O or presence of trace base, the signal at ~3.05 ppm (2-CH) may broaden or diminish due to deuterium exchange, as these protons are acidic (pKa ~24 reduced to ~14-16 in salt).

Comparative Analysis

Validating the product requires comparing the spectrum against the starting material (Neutral) and potential analogs.

A. The "Salt Effect" (Neutral vs. Cation)

The most definitive proof of reaction success is the downfield shift of the aromatic ring and the 2-methyl group.

| Feature | Neutral (2,6-Dimethylquinoline) | Product (1-Ethyl-Salt) | Shift Δ (ppm) |

| N-Substituent | Absent | 4.90 (q), 1.55 (t) | New Signal |

| 2-Methyl | ~2.71 ppm | ~3.05 ppm | +0.34 |

| H4 Proton | ~7.90 ppm | ~8.90 ppm | +1.00 |

B. N-Ethyl vs. N-Methyl Analog

If the N-Methyl analog (1,2,6-trimethylquinolinium iodide) is used as a reference:

-

N-Methyl: Shows a sharp singlet at ~4.4 - 4.6 ppm (3H).

-

N-Ethyl: Shows a quartet at ~4.9 ppm (2H) and a triplet at 1.5 ppm (3H).

-

Steric Impact: The H8 proton in the N-Ethyl derivative typically appears slightly more downfield than in the N-Methyl analog due to increased steric compression from the ethyl group.

Spectral Logic Visualization

The following diagram illustrates the logical flow for assigning the peaks in the spectrum.

Figure 2: Step-by-step logic flow for confirming the identity of the quinolinium salt.

References

- Synthesis Protocol:Preparation of Quinolinium Salts (Menschutkin Reaction). Organic Syntheses, Coll. Vol. 1.

-

Analog Comparison: 1,2,6-Trimethylpyridinium iodide NMR Data. PubChem CID 17309.[3] Available at: [Link]

- Solvent Effects:NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. J. Org. Chem. 1997, 62, 21, 7512–7515. (Reference for DMSO-d6 residual peaks).

Sources

A Comparative Analysis of the Reactivity of 1-Ethyl vs. 1-Methyl-2,6-dimethylquinolinium Iodide

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development

In the realm of heterocyclic chemistry, quinolinium salts serve as versatile intermediates and key structural motifs in a wide array of applications, from the synthesis of cyanine dyes to their use as potent photoredox catalysts.[1] The reactivity of the quinolinium core is paramount to its utility, and subtle modifications to its structure can induce significant changes in chemical behavior. This guide provides an in-depth comparison of the reactivity of two closely related analogues: 1-Ethyl-2,6-dimethylquinolinium iodide and 1-Methyl-2,6-dimethylquinolinium iodide.

The core of this analysis hinges on the differential effects of the N-alkyl substituent—ethyl versus methyl—on the electrophilicity of the quinolinium ring. These effects can be broadly categorized into two primary factors: steric hindrance and electronic influence. Understanding the interplay of these factors is crucial for predicting reaction outcomes and optimizing synthetic protocols.

Unraveling the Structural and Electronic Landscape

The defining feature of quinolinium salts is the positively charged nitrogen atom, which renders the heterocyclic ring electron-deficient and thus highly susceptible to nucleophilic attack.[2][3] The primary sites for such attacks are the C2 and C4 positions, with the regioselectivity often dictated by the nature of the nucleophile and the reaction conditions.[2][4]

The introduction of an alkyl group at the N1 position further modulates this inherent reactivity. In the case of 1-Ethyl- vs. 1-Methyl-2,6-dimethylquinolinium iodide, the key distinction lies in the size and electronic nature of the ethyl group compared to the methyl group.

-

Steric Effects: The ethyl group is bulkier than the methyl group. This increased steric hindrance can impede the approach of a nucleophile to the electrophilic centers of the quinolinium ring, particularly the C2 position, which is adjacent to the N-alkyl substituent.[5] This steric clash is expected to decrease the rate of reaction for the 1-ethyl analogue compared to its 1-methyl counterpart.

-

Electronic Effects: Alkyl groups are traditionally considered to be weakly electron-donating through an inductive effect (+I). However, recent studies and computational data suggest that alkyl groups can also exhibit electron-withdrawing (-I) characteristics relative to hydrogen.[6][7] In the context of stabilizing a positive charge, the slightly greater polarizability and potential for hyperconjugation of the ethyl group compared to the methyl group might lead to a marginal stabilization of the positive charge on the nitrogen. This would, in turn, slightly reduce the electrophilicity of the quinolinium ring, rendering the 1-ethyl derivative less reactive towards nucleophiles. The prevailing view in many organic chemistry contexts is that larger alkyl groups can better stabilize positive charges.[8]

Based on these fundamental principles, a clear hypothesis emerges: 1-Methyl-2,6-dimethylquinolinium iodide is predicted to be more reactive towards nucleophilic attack than 1-Ethyl-2,6-dimethylquinolinium iodide. This is attributed to the combined effects of lower steric hindrance and potentially higher electrophilicity of the quinolinium ring in the methyl-substituted compound.

Experimental Validation: A Comparative Kinetic Study

To empirically test this hypothesis, a comparative kinetic study can be designed to monitor the rate of a model nucleophilic addition reaction. A suitable reaction is the reduction of the quinolinium salts by a hydride source, such as sodium borohydride (NaBH₄), which results in the formation of the corresponding 1,2-dihydroquinoline. The progress of this reaction can be conveniently monitored by UV-Vis spectrophotometry, as the aromatic quinolinium salt has a distinct absorption profile that diminishes upon conversion to the non-aromatic dihydroquinoline product.

Table 1: Hypothetical Kinetic Data for the Reduction of Quinolinium Salts with NaBH₄

| Compound | Initial Rate (mol L⁻¹ s⁻¹) | Rate Constant (k) (L mol⁻¹ s⁻¹) |

| 1-Methyl-2,6-dimethylquinolinium iodide | 1.5 x 10⁻⁴ | 0.030 |

| 1-Ethyl-2,6-dimethylquinolinium iodide | 8.5 x 10⁻⁵ | 0.017 |

The hypothetical data presented in Table 1 aligns with our initial hypothesis, suggesting that the 1-methyl derivative reacts at a significantly faster rate than the 1-ethyl derivative.

Experimental Protocol: Kinetic Analysis of Quinolinium Salt Reduction

This protocol outlines a detailed procedure for comparing the reactivity of the two quinolinium salts via a UV-Vis spectrophotometric kinetic assay.

Materials:

-

1-Methyl-2,6-dimethylquinolinium iodide

-

1-Ethyl-2,6-dimethylquinolinium iodide

-

Sodium borohydride (NaBH₄)

-

Anhydrous Ethanol

-

UV-Vis Spectrophotometer with a thermostatted cuvette holder

-

Quartz cuvettes (1 cm path length)

-

Standard laboratory glassware and micropipettes

Procedure:

-

Preparation of Stock Solutions:

-

Prepare 1.0 mM stock solutions of both 1-Methyl-2,6-dimethylquinolinium iodide and 1-Ethyl-2,6-dimethylquinolinium iodide in anhydrous ethanol.

-

Prepare a 10.0 mM stock solution of NaBH₄ in anhydrous ethanol. This solution should be prepared fresh before each experiment.

-

-

Spectrophotometer Setup:

-

Set the spectrophotometer to scan a wavelength range of 250-450 nm to determine the λ_max_ of the quinolinium salts.

-

Set the instrument to kinetic mode, monitoring the absorbance at the determined λ_max_ (typically around 320-340 nm for quinolinium salts).

-

Equilibrate the thermostatted cuvette holder to 25.0 °C.

-

-

Kinetic Run (performed for each quinolinium salt):

-

Pipette 2.0 mL of the respective 1.0 mM quinolinium salt stock solution into a quartz cuvette.

-

Add 0.8 mL of anhydrous ethanol to the cuvette and mix gently.

-

Place the cuvette in the spectrophotometer and record the initial absorbance (A₀).

-

To initiate the reaction, add 0.2 mL of the 10.0 mM NaBH₄ stock solution to the cuvette, mix rapidly with a micropipette, and immediately start recording the absorbance as a function of time for at least 5-10 minutes.

-

-

Data Analysis:

-

Plot absorbance versus time for each reaction.

-

Determine the initial rate of the reaction from the initial slope of the absorbance vs. time curve.

-

Assuming pseudo-first-order conditions (with a large excess of NaBH₄), calculate the observed rate constant (k_obs_) from the slope of a plot of ln(A_t_) versus time.

-

The second-order rate constant (k) can be determined by dividing k_obs_ by the concentration of NaBH₄.

-

Visualizing the Reaction and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanism and the experimental workflow.

Caption: Generalized mechanism of nucleophilic addition to a quinolinium salt.

Caption: Workflow for the comparative kinetic analysis.

Conclusion

The comparative analysis, grounded in established principles of physical organic chemistry, strongly indicates that 1-Methyl-2,6-dimethylquinolinium iodide is the more reactive species in nucleophilic addition reactions when compared to its 1-ethyl counterpart. This heightened reactivity is a direct consequence of the smaller steric profile and potentially greater electrophilicity conferred by the N-methyl group. For researchers in drug development and synthetic chemistry, this understanding is pivotal for reaction design, enabling the selection of appropriate substrates and reaction conditions to achieve desired outcomes. The provided experimental protocol offers a robust framework for validating these principles and quantifying the reactivity differences in a laboratory setting.

References

-

Nucleophilic addition to quinolines and isoquinolines. (n.d.). Quimicaorganica.org. Retrieved February 13, 2026, from [Link]

-

Boyd, S. L., et al. (2022). Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope. Chemistry – A European Journal, 28(41), e202200781. Available at: [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

-

Cheng, L.-C., et al. (2020). Synthesis of Quinolinium Salts from N-Substituted Anilines, Aldehydes, Alkynes, and Acids: Theoretical Understanding of the Mechanism and Regioselectivity. European Journal of Organic Chemistry, 2020(15), 2269-2278. Available at: [Link]

-

Mechanism of Nucleophilic Addition. (n.d.). Unacademy. Retrieved February 13, 2026, from [Link]

-

Laurence, C., et al. (2010). Is there a trend in inductive effect for different alkyl groups? Journal of Physical Organic Chemistry, 23(11), 1071-1080. Available at: [Link]

- Mills, W. H., & Odams, R. C. (1924). Constitution of the Dicyanines.Journal of the Chemical Society, Transactions, 125, 1913-1924.

- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.

-

Nucleophilic addition. (2023, December 2). In Wikipedia. Retrieved February 13, 2026, from [Link]

-

Yoo, W.-J., & Li, G. (2023). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. Molecules, 28(7), 3048. Available at: [Link]

-

Kinetic resolution of 2‐aryldihydroquinolines using lithiation – synthesis of chiral 1,2‐ and 1,4‐dihydroquinolines. (2015). Angewandte Chemie International Edition, 54(42), 12478-12482. Available at: [Link]

-

Clayden, J. P., et al. (2015). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules, 20(4), 6649-6666. Available at: [Link]

-

Khan Academy. (n.d.). Mechanism of nucleophilic addition reactions. Retrieved February 13, 2026, from [Link]

-

The intrinsic electron-withdrawing nature of alkyl groups. (2018, October 23). Chemistry Stack Exchange. Retrieved February 13, 2026, from [Link]

-

Alkyl groups in organic molecules are NOT inductively electron-releasing. (2015). Organic & Biomolecular Chemistry, 13(1), 203-210. Available at: [Link]

-

Rethinking Organic Chemistry: The Dual Electronic Behavior of the Alkyl Group. (2025). Journal of Chemical Education. Retrieved February 13, 2026, from [Link]

-

C4‐Regioselective Dearomatization of Quinolinium Salts via Morita–Baylis–Hillman Reaction. (2025). Angewandte Chemie International Edition. Retrieved February 13, 2026, from [Link]

-

Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications. (2021). Molecules, 26(21), 6649. Available at: [Link]

-

Preparation of Quinolinium Salts Differing in the Length of the Alkyl Side Chain. (2012). Molecules, 17(12), 14757-14768. Available at: [Link]

-

6-Hydroxyquinolinium salts differing in the length of alkyl side-chain: synthesis and antimicrobial activity. (2014). Bioorganic & Medicinal Chemistry Letters, 24(22), 5224-5227. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Nucleophilic addition to quinolines and isoquinolines [quimicaorganica.org]

- 3. Nucleophilic addition - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. zaguan.unizar.es [zaguan.unizar.es]

- 7. Alkyl groups in organic molecules are NOT inductively electron-releasing - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Is there a trend in inductive effect for different alkyl groups? - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectroscopic Identity of 1-Ethyl-2,6-dimethylquinolinium Iodide: An FTIR Comparison

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise characterization of heterocyclic compounds is paramount. Among these, quinolinium salts are a noteworthy class of molecules with applications ranging from fluorescent probes to antimicrobial agents. This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signature of 1-Ethyl-2,6-dimethylquinolinium iodide. As a senior application scientist, my objective is to not only present the characteristic spectral features but also to provide a comparative framework against structurally related analogues, thereby offering a deeper understanding of how subtle molecular modifications manifest in their vibrational spectra. This guide is grounded in established spectroscopic principles and supported by experimental data from analogous compounds, offering a robust predictive and comparative analysis.

The Vibrational Fingerprint: Understanding the FTIR Spectrum of 1-Ethyl-2,6-dimethylquinolinium Iodide

FTIR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. The resulting spectrum is a unique fingerprint, providing invaluable information about the functional groups and overall molecular structure. For a complex molecule like 1-Ethyl-2,6-dimethylquinolinium iodide, the FTIR spectrum is a composite of vibrations from the quinolinium core, the N-ethyl group, and the two methyl substituents.

Predicted and Comparative FTIR Peak Assignments

The following table outlines the predicted characteristic FTIR peaks for 1-Ethyl-2,6-dimethylquinolinium iodide, supported by comparative data from quinoline, the 1-quinolinium cation, and other relevant derivatives. This comparative approach is crucial for understanding the influence of N-alkylation and methyl substitution on the vibrational modes of the quinoline ring.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) for 1-Ethyl-2,6-dimethylquinolinium iodide | Comparative Data and Rationale |

| Aromatic C-H Stretching | 3100 - 3000 | The quinolinium ring contains aromatic C-H bonds. These stretching vibrations typically appear above 3000 cm⁻¹. This is consistent with observations in quinoline and its derivatives. |

| Aliphatic C-H Stretching | 2980 - 2850 | These peaks arise from the symmetric and asymmetric stretching of the C-H bonds in the N-ethyl and the two C-methyl groups. The presence of both methyl (CH₃) and methylene (CH₂) groups will likely result in multiple, sharp absorptions in this region. |

| C=C and C=N Stretching (Quinolinium Ring) | 1640 - 1500 | The conjugated system of the quinolinium ring gives rise to a series of characteristic stretching vibrations. N-alkylation to form the quinolinium cation is known to cause a blue shift (to higher wavenumbers) of these bands compared to neutral quinoline. For instance, the 1-quinolinium cation shows strong absorptions at 1641.4 cm⁻¹, 1598.4 cm⁻¹, and 1562.0 cm⁻¹. |

| CH₃ and CH₂ Bending | 1470 - 1370 | This region will contain the scissoring and bending vibrations of the methyl and methylene groups. The asymmetric and symmetric bending of the methyl groups are expected around 1460 cm⁻¹ and 1380 cm⁻¹, respectively. The methylene scissoring vibration should appear around 1470 cm⁻¹. |

| In-plane C-H Bending (Aromatic) | 1300 - 1000 | The in-plane bending vibrations of the aromatic C-H bonds of the quinolinium ring are expected in this fingerprint region. The exact positions are sensitive to the substitution pattern. |

| C-N Stretching | 1350 - 1250 | The stretching vibration of the C-N bonds within the quinolinium ring is expected in this region. Theoretical calculations on similar quinoline derivatives place these vibrations between 1325 cm⁻¹ and 1230 cm⁻¹. |

| Out-of-plane C-H Bending (Aromatic) | 900 - 700 | The out-of-plane C-H bending vibrations are highly characteristic of the substitution pattern on the aromatic ring. For a 2,6-disubstituted quinoline system, specific patterns of absorption are expected in this region, which can be very informative for structural confirmation. |

Visualizing the Molecular Structure and Key Vibrational Modes

To better understand the origin of the FTIR peaks, a visual representation of the molecular structure with its key functional groups is essential.

Caption: Molecular structure of 1-Ethyl-2,6-dimethylquinolinium iodide with key functional groups and their expected FTIR absorption regions.

Experimental Protocol for FTIR Analysis of Solid Samples

To ensure the acquisition of high-quality, reproducible FTIR spectra, a standardized experimental protocol is essential. The following outlines the Attenuated Total Reflectance (ATR)-FTIR method, which is highly suitable for solid powder samples due to its minimal sample preparation requirements.

Materials and Instrumentation

-

FTIR Spectrometer equipped with a Diamond or Germanium ATR accessory

-

Sample of 1-Ethyl-2,6-dimethylquinolinium iodide (solid powder)

-

Spatula

-

Isopropyl alcohol or acetone for cleaning

-

Lint-free wipes

Step-by-Step Procedure

-

Instrument Preparation and Background Scan:

-

Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's instructions.

-

Thoroughly clean the surface of the ATR crystal with a lint-free wipe dampened with isopropyl alcohol or acetone. Allow the solvent to fully evaporate.

-

Acquire a background spectrum. This will subtract the spectral contributions of the atmosphere (e.g., CO₂, water vapor) and the ATR crystal itself from the sample spectrum.

-

-

Sample Application:

-

Using a clean spatula, place a small amount of the solid 1-Ethyl-2,6-dimethylquinolinium iodide powder onto the center of the ATR crystal. The amount should be sufficient to completely cover the crystal surface.

-

Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

-

-

Spectrum Acquisition:

-

Acquire the sample spectrum. Typical acquisition parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and the co-addition of 16 to 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The resulting spectrum should be automatically ratioed against the background spectrum to produce a spectrum in absorbance or transmittance units.

-

Perform any necessary baseline corrections.

-

Use the spectrometer's software to identify and label the peak positions (wavenumbers).

-

Compare the obtained peak positions with the predicted values and the spectra of reference compounds.

-

-

Cleaning:

-

After analysis, retract the ATR press and carefully remove the sample powder with a lint-free wipe.

-

Clean the ATR crystal surface thoroughly with isopropyl alcohol or acetone to prevent cross-contamination.

-

Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a newly synthesized batch of 1-Ethyl-2,6-dimethylquinolinium iodide, where FTIR plays a crucial role in the initial identification and quality control.

Validation of synthesis yield for 1-Ethyl-2,6-dimethylquinolinium iodide

Executive Summary